molecular formula C10H14N2 B13517854 1,2,3,4-Tetrahydronaphthalene-1,6-diamine

1,2,3,4-Tetrahydronaphthalene-1,6-diamine

Cat. No.: B13517854
M. Wt: 162.23 g/mol
InChI Key: IVRQNEVBIJVREA-UHFFFAOYSA-N
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Description

1,2,3,4-Tetrahydronaphthalene-1,6-diamine is an organic compound with the molecular formula C10H14N2 It is a derivative of tetrahydronaphthalene, featuring two amine groups attached to the first and sixth carbon atoms of the tetrahydronaphthalene ring system

Preparation Methods

Synthetic Routes and Reaction Conditions

1,2,3,4-Tetrahydronaphthalene-1,6-diamine can be synthesized through several methods. One common approach involves the catalytic hydrogenation of naphthalene derivatives. For instance, the hydrogenation of 1,6-dinitronaphthalene using a suitable catalyst such as palladium on carbon (Pd/C) under hydrogen gas can yield this compound. The reaction typically occurs under mild conditions, such as room temperature and atmospheric pressure.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale hydrogenation processes. These processes utilize high-pressure hydrogen gas and efficient catalysts to achieve high yields. The choice of catalyst and reaction conditions can be optimized to ensure the purity and efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

1,2,3,4-Tetrahydronaphthalene-1,6-diamine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding nitro or nitroso derivatives.

    Reduction: Reduction reactions can further hydrogenate the compound, potentially leading to fully saturated amine derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Catalysts such as palladium on carbon (Pd/C) or platinum oxide (PtO2) are used under hydrogen gas.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used in the presence of a base to facilitate substitution reactions.

Major Products

    Oxidation: Nitro or nitroso derivatives.

    Reduction: Fully saturated amine derivatives.

    Substitution: Various substituted amine derivatives depending on the reagents used.

Scientific Research Applications

1,2,3,4-Tetrahydronaphthalene-1,6-diamine has several applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex organic molecules.

    Biology: The compound can be used in the development of biologically active molecules, including potential pharmaceuticals.

    Medicine: Research into its pharmacological properties may lead to the discovery of new therapeutic agents.

    Industry: It can be utilized in the production of advanced materials, such as polymers and resins.

Mechanism of Action

The mechanism of action of 1,2,3,4-tetrahydronaphthalene-1,6-diamine depends on its specific application. In biological systems, the compound may interact with various molecular targets, such as enzymes or receptors, to exert its effects. The presence of amine groups allows it to form hydrogen bonds and electrostatic interactions with target molecules, influencing their activity and function.

Comparison with Similar Compounds

Similar Compounds

  • 1,2,3,4-Tetrahydronaphthalene-1,2-diamine
  • 1,2,3,4-Tetrahydronaphthalene-1,7-diamine
  • 1,2,3,4-Tetrahydronaphthalene-1,8-diamine

Uniqueness

1,2,3,4-Tetrahydronaphthalene-1,6-diamine is unique due to the specific positioning of its amine groups, which can influence its reactivity and interactions with other molecules

Properties

Molecular Formula

C10H14N2

Molecular Weight

162.23 g/mol

IUPAC Name

1,2,3,4-tetrahydronaphthalene-1,6-diamine

InChI

InChI=1S/C10H14N2/c11-8-4-5-9-7(6-8)2-1-3-10(9)12/h4-6,10H,1-3,11-12H2

InChI Key

IVRQNEVBIJVREA-UHFFFAOYSA-N

Canonical SMILES

C1CC(C2=C(C1)C=C(C=C2)N)N

Origin of Product

United States

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